

Phenacyl bromide synthesis and reactivity overview

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Compound of Interest

Compound Name: 2-Bromoacetophenone

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An In-depth Technical Guide to Phenacyl Bromide: Synthesis, Reactivity, and Applications

Introduction

Phenacyl bromide (2-bromo-1-phenylethan-1-one) is a versatile organic compound with the chemical formula $C_6H_5C(O)CH_2Br$.^[1] It presents as a colorless to beige crystalline solid with a sharp, irritating odor.^[2] As a powerful lachrymator, it causes severe eye irritation and is toxic by inhalation, ingestion, and skin absorption.^{[2][3]} Despite its hazardous nature, phenacyl bromide is a crucial intermediate in organic synthesis, widely employed as a potent alkylating agent and a precursor for a diverse range of organic compounds, particularly heterocyclic structures.^{[1][2]} ^[4] Its utility extends to biochemical applications, including protein modification, and analytical chemistry for the derivatization of organic acids.^{[2][3]} This guide provides a comprehensive overview of its synthesis, core reactivity, and experimental protocols for researchers and professionals in drug development.

Synthesis of Phenacyl Bromide

The preparation of phenacyl bromide can be achieved through several synthetic routes, with the direct bromination of acetophenone being the most traditional and widely documented method. Modern approaches offer alternative conditions, including metal-free and environmentally benign options.

Primary Synthetic Methods

The most common methods for synthesizing phenacyl bromide are summarized below.

Table 1: Summary of Key Synthetic Methods for Phenacyl Bromide

Method	Starting Material	Key Reagents & Conditions	Typical Yield	Notes
Direct Bromination	Acetophenone	Bromine (Br ₂), Acetic Acid	69–72%	A classic, well-established method.[5]
Direct Bromination with Catalyst	Acetophenone	Bromine (Br ₂), Anhydrous Aluminum Chloride (AlCl ₃), Anhydrous Ether	88–96% (crude), 64–66% (recrystallized)	The catalyst accelerates the reaction; ether is used as a solvent.[3]
Metal-Free C(sp ³)-H Bromination	Aromatic Ketones	Iodobenzene diacetate (PhI(OAc) ₂), KBr, p-TsOH·H ₂ O, BF ₃ ·Et ₂ O	Moderate to good	Operates under ambient conditions.[6]
Tandem Hydroxybromination/Oxidation	Styrenes	Potassium persulfate (K ₂ S ₂ O ₈), KBr, Water	Good to excellent	A "green chemistry" approach using water as the solvent.[7][8]
In-situ Bromine Generation	Acetophenone	Sodium bromide (NaBr), Sodium bromate (NaBrO ₃), Dilute HCl, aq. Methanol	Not specified	Avoids handling liquid bromine directly.[9]

Experimental Protocol: Synthesis from Acetophenone via Direct Bromination

This protocol is adapted from the well-vetted procedure published in *Organic Syntheses*.^[3] It describes the bromination of acetophenone in anhydrous ether catalyzed by aluminum chloride.

Caption: Experimental workflow for phenacyl bromide synthesis.

Materials and Equipment:

- Acetophenone (50 g, 0.42 mole)
- Anhydrous ether (50 cc)
- Anhydrous aluminum chloride (0.5 g)
- Bromine (67 g, 21.5 cc, 0.42 mole)
- Methanol (for recrystallization)
- Petroleum ether
- Three-necked flask, mechanical stirrer, separatory funnel, reflux condenser
- Ice bath
- Filtration apparatus

Procedure:

- A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask equipped with a mechanical stirrer, separatory funnel, and reflux condenser.^[3]
- The flask is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is added.^[3]
- With continuous stirring, 67 g (0.42 mole) of bromine is added dropwise from the separatory funnel at a rate of approximately 1 cc per minute. The bromine color should disappear rapidly.^[3]

- After the addition is complete, the ether and dissolved hydrogen bromide must be removed immediately under reduced pressure. A slight current of air can facilitate this process. Failure to remove HBr promptly can lead to a lower yield and a less pure product.[3]
- The remaining solid mass of brownish-yellow crystals is the crude phenacyl bromide.[3]
- To purify, the crude product is shaken with a mixture of 10 cc of water and 10 cc of petroleum ether. The water removes residual HBr, and the petroleum ether removes unreacted acetophenone.[3]
- The crystals are collected by suction filtration and washed with fresh portions of the water/petroleum ether mixture until white.[3] The crude product weighs 74–80 g (88–96% yield) and melts at 45–48°C. This is often pure enough for many applications.[3]
- For higher purity, the crude product can be recrystallized from 25–30 cc of methanol, yielding 54–55 g (64–66%) of white crystals with a melting point of 49–51°C.[3]

Safety Note: Phenacyl bromide is a strong lachrymator and should be handled with extreme care in a well-ventilated fume hood. Avoid contact with skin and inhalation of vapors.[3]

Physical and Spectroscopic Properties

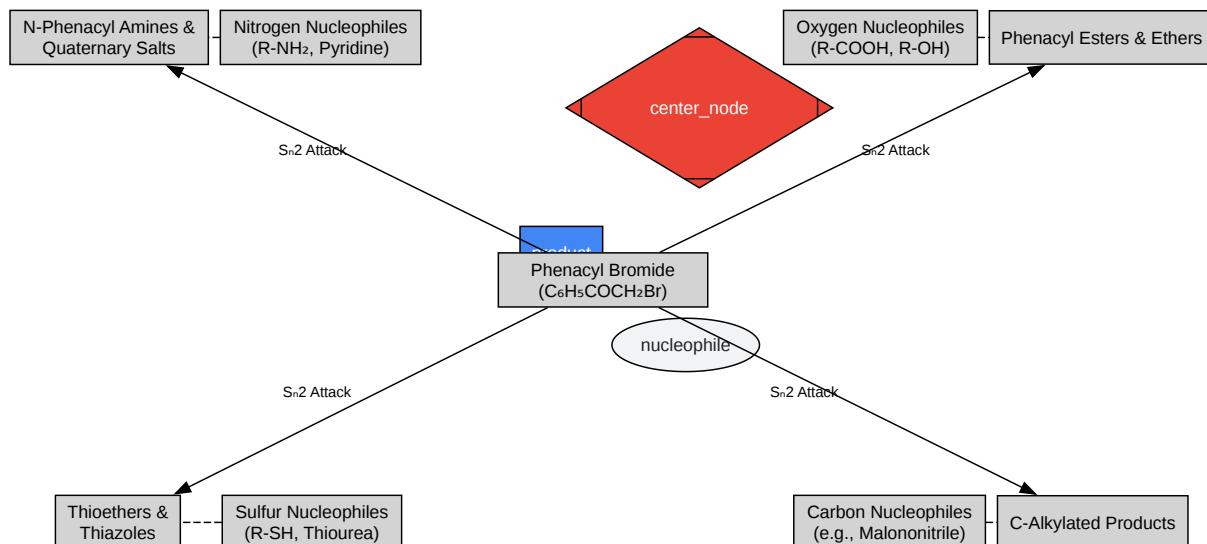
The key physical and chemical properties of phenacyl bromide are essential for its characterization and handling.

Table 2: Physical and Spectroscopic Data for Phenacyl Bromide

Property	Value
Molecular Formula	C ₈ H ₇ BrO ^[2]
Molecular Weight	199.04 g/mol ^[2]
Appearance	Colorless to beige crystalline solid ^{[1][2]}
Melting Point	49–51 °C (recrystallized) ^[3]
Boiling Point	Decomposes
Solubility	Insoluble in water; soluble in ether, methanol, petroleum ether ^[3]
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.47 (s, 2H, -CH ₂ Br), 7.50 (t, J=8.0 Hz, 2H, Ar-H), 7.63 (t, J=7.6 Hz, 1H, Ar-H), 7.96 (d, J=7.6 Hz, 2H, Ar-H) ^[8]
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 30.9 (-CH ₂ Br), 128.8 (Ar-C), 128.9 (Ar-C), 133.9 (Ar-C), 134.1 (Ar-C), 191.0 (C=O) ^[8]

Reactivity of Phenacyl Bromide

The reactivity of phenacyl bromide is dominated by the presence of the α -bromo ketone functional group. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α -carbon for nucleophilic attack, making it a highly effective electrophile for $S_{\text{N}}2$ reactions.^[10]



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